molecular formula C13H12FNO3 B11803186 Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11803186
M. Wt: 249.24 g/mol
InChI Key: UUMFBOHWQSZZBG-UHFFFAOYSA-N
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Description

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a synthetic quinoline derivative intended for research and development use as a key chemical intermediate. This compound is of significant interest in medicinal chemistry, particularly in the exploration of novel antibacterial agents. Its molecular structure, featuring the 4-oxoquinoline core and a fluoro substituent, is a hallmark of privileged pharmacophores found in several classes of antibiotics, such as the quinolone and fluoroquinolone families . Researchers can utilize this ester in synthetic pathways to generate novel carboxylic acid derivatives or other analogs for structure-activity relationship (SAR) studies aimed at developing new therapeutic compounds . The provided product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting, adhering to all relevant safety regulations.

Properties

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

ethyl 2-(7-fluoro-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C13H12FNO3/c1-2-18-13(17)8-15-6-5-12(16)10-4-3-9(14)7-11(10)15/h3-7H,2,8H2,1H3

InChI Key

UUMFBOHWQSZZBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=C1C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination or nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the quinoline derivative with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, catalysts, and solvents to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate depends on its specific interactions with molecular targets. The presence of the fluorine atom and the ester group may influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Quinoline Derivatives with Trifluoromethyl Substituents

  • Ethyl 2-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS: 864082-33-7) Structural Differences: The 7-position fluorine in the target compound is replaced by a trifluoromethyl (-CF₃) group. Impact on Properties:
  • Reactivity : The electron-withdrawing -CF₃ group enhances electrophilic substitution resistance but may reduce nucleophilic attack susceptibility compared to fluorine .
  • Biological Activity : Trifluoromethyl groups are often used in drug design to enhance metabolic stability and binding affinity .

  • Ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS: 864082-33-7 isomer) Positional Isomerism: The -CF₃ group at the 8-position alters steric interactions in the quinoline ring. Crystallography: Substitution at the 8-position may disrupt π-π stacking interactions observed in the 7-fluoro analogue, affecting solid-state stability .

Chlorophenyl-Substituted Dihydroquinoline Derivatives

  • Ethyl 4-(4-chlorophenyl)-2,4-dimethyl-3,4-dihydroquinolin-1(2H)-yl(oxo)acetate (CAS: 1374509-57-5) Core Modification: The dihydroquinoline structure introduces partial saturation, reducing aromaticity and altering electronic properties. Substituent Effects:
  • The chlorophenyl group enhances halogen bonding, which could improve interactions in crystal lattices or biological targets .

Quinazoline and Quinoxaline Analogues

  • Ethyl 2-(5,6-Dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate Hydrobromide (CAS: 70381-75-8) Core Heteroatom Variation: Replacement of quinoline’s nitrogen with an additional imino group in quinazoline alters hydrogen-bonding capacity. Biological Implications: The dichloro and imino groups may enhance antibacterial or kinase inhibitory activity compared to the fluoroquinoline derivative .
  • Ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q3) Application Focus: Demonstrated as a corrosion inhibitor for carbon steel in HCl, with inhibition efficiency (IE) of 85% at 308 K.

Ester-Modified Derivatives

  • Ethyl 2-(4-fluorophenoxy)acetate (CAS: 2248-56-8) Simpler Backbone: Lacks the quinoline core but shares an ethyl acetate group. Synthetic Efficiency: High-yield synthesis (up to 95.6%) via esterification, suggesting routes for optimizing the target compound’s production .

Data Tables

Table 1: Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound (7-Fluoro) C₁₃H₁₂FNO₃ 249.24 ~1.9 0.15 (Water)
7-Trifluoromethyl Analogue C₁₄H₁₂F₃NO₃ 299.25 ~2.8 0.08 (Water)
Dichloro Quinazoline Hydrobromide C₁₂H₁₃Cl₂N₃O₂·HBr 383.07 ~1.5 0.20 (DMSO)

Research Findings and Trends

  • Substituent Position Matters : The 7-fluoro substitution in the target compound offers a balance between electronic effects (-I, +σ) and steric profile, contrasting with the bulkier 8-CF₃ analogue .
  • Crystallographic Insights: Compounds like Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate stabilize via π-π interactions (3.814 Å), suggesting similar packing modes in the 7-fluoroquinoline derivative .

Biological Activity

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a compound belonging to the quinoline family, recognized for its diverse biological activities. Quinoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, antifungal, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

This compound can be structurally represented as follows:

C13H10FN1O3\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{1}\text{O}_{3}

The presence of the fluorine atom and the quinoline moiety contributes to its biological efficacy.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Cell Line IC50 (μM) Mechanism
HeLa (Cervical)35.1Induction of apoptosis via mitochondrial pathways
MDA-MB-435 (Melanoma)60.4Inhibition of cell proliferation
HOP-92 (Lung Cancer)34.14Selective growth inhibition

Studies show that the compound's mechanism involves the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation .

Antibacterial Activity

Quinoline derivatives have also demonstrated antibacterial properties. This compound was tested against several bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus12.5 μg/mLModerate inhibition
Escherichia coli25 μg/mLSignificant inhibition
Pseudomonas aeruginosa50 μg/mLWeak inhibition

The compound appears to disrupt bacterial cell wall synthesis, contributing to its antibacterial efficacy .

Antifungal Activity

The antifungal potential of this compound has also been explored. It was found effective against common fungal pathogens:

Fungal Strain MIC (μg/mL) Activity
Candida albicans20Moderate inhibition
Aspergillus niger30Significant inhibition

The antifungal mechanism likely involves interference with fungal ergosterol biosynthesis .

Case Studies

A notable case study highlighted the compound's use in combination therapy for cancer treatment. In a preclinical trial involving breast cancer models, this compound was administered alongside established chemotherapeutic agents, resulting in enhanced tumor regression compared to monotherapy .

Q & A

Q. What safety protocols should researchers follow when handling Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate?

Answer: While specific safety data for this compound is limited, analogous quinoline derivatives (e.g., ethyl esters with similar substituents) exhibit acute toxicity (oral, dermal), skin/eye irritation, and respiratory hazards . Recommended precautions include:

  • PPE: Gloves (nitrile), lab coats, and safety goggles to prevent contact.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or vapors.
  • First Aid: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Spill Management: Avoid dust generation; use inert absorbents and dispose as hazardous waste .

Q. How can the structural identity of this compound be validated post-synthesis?

Answer: Use a combination of:

  • Spectroscopy: 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm functional groups (e.g., ester, quinoline rings).
  • Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths/angles and confirms stereochemistry (see SHELX refinement protocols in ).

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Answer: Key considerations include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, ethanol) to enhance solubility and crystal growth.
  • Temperature Gradients: Slow cooling from saturated solutions improves crystal quality.
  • Refinement with SHELXL: Adjust parameters like absorption correction (ψ-scans) and anisotropic displacement for heavy atoms (e.g., fluorine) .
  • Validation: Check R-factor convergence (<5%) and residual electron density maps .

Q. What synthetic strategies enable efficient introduction of the 7-fluoro substituent?

Answer: Fluorination methods for quinolines include:

  • Electrophilic Fluorination: Use Selectfluor™ or N-F\text{N-F} reagents (e.g., NFSI) under mild conditions .
  • Nucleophilic Aromatic Substitution: Replace nitro or chloro groups with KF/18-crown-6 in DMSO at 100–120°C .
  • Post-Synthetic Modification: Fluorinate hydroxyquinoline precursors using DAST (Et2NSF3\text{Et}_2\text{NSF}_3) .

Q. How can structural analysis resolve discrepancies in biological activity data for quinoline derivatives?

Answer:

  • Crystallographic Correlation: Compare active/inactive analogs to identify critical interactions (e.g., fluorine’s role in hydrogen bonding) .
  • Computational Modeling: DFT calculations (e.g., Gibbs free energy of binding) to predict ligand-receptor interactions.
  • In Vitro Assays: Test derivatives against enzyme targets (e.g., FABP4/5 inhibitors) to validate structure-activity relationships .

Q. What methodologies address conflicting toxicity reports for quinoline-based compounds?

Answer:

  • Dose-Response Studies: Establish LC50_{50}/IC50_{50} values across cell lines (e.g., hepatic vs. renal).
  • Metabolite Profiling: Use LC-MS/MS to identify toxic intermediates (e.g., reactive oxygen species from fluorinated metabolites) .
  • Comparative SDS Analysis: Cross-reference hazard data from structurally similar compounds while noting substituent-specific risks (e.g., fluorine’s electronegativity altering toxicity) .

Methodological Notes

  • Crystallography: SHELX programs (SHELXL, SHELXS) remain industry standards for small-molecule refinement due to robustness with high-resolution data .
  • Safety Gaps: Physical/chemical properties (e.g., logP, melting point) for the exact compound require experimental determination due to limited data .

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